EMD 1204831

Kinase selectivity profiling Off-target pharmacology c-Met signaling

EMD 1204831 is a validated, ATP-competitive c-Met inhibitor (IC50 9 nM) with minimal off-target activity across 242 human kinases. It provides superior durability of target suppression after compound washout compared to tepotinib, enabling robust phosphoproteomics and long-term functional assays. Ideal for researchers investigating c-Met-dependent oncogenic signaling, cuproptosis synergy in GBM, and in vivo xenograft models. Choose EMD 1204831 for clean, reproducible data free from multi-kinase confounding variables.

Molecular Formula C25H27N7O3
Molecular Weight 473.5 g/mol
CAS No. 1362819-72-4
Cat. No. B607297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMD 1204831
CAS1362819-72-4
SynonymsEMD-1204831;  EMD 1204831;  EMD1204831; 
Molecular FormulaC25H27N7O3
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5
InChIInChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3
InChIKeyCIUKPBWULKEZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EMD 1204831 (CAS 1362819-72-4) Compound Identity and Procurement Baseline for c-Met Targeted Research


EMD 1204831 (CAS 1362819-72-4) is an ATP-competitive small-molecule inhibitor belonging to the pyridazinone class of c-Met receptor tyrosine kinase inhibitors [1]. Developed by Merck KGaA (EMD Serono), this compound functions as a potent c-Met inhibitor with an enzymatic IC50 of 9 nM and demonstrated high selectivity across 242 human kinases [2]. EMD 1204831 was advanced to Phase I clinical evaluation for advanced solid tumors, establishing its pharmacological relevance as a research tool for investigating c-Met-dependent oncogenic signaling pathways [3]. Structurally related to tepotinib (EMD 1214063), EMD 1204831 represents a distinct molecular entity within the same chemical series [2].

Why EMD 1204831 Cannot Be Substituted with Generic c-Met or Multi-Kinase Inhibitors


Generic substitution of c-Met inhibitors in research settings introduces confounding variables due to substantial differences in kinase selectivity, target residence time, and species-specific activity. While multiple c-Met inhibitors exist (including crizotinib, foretinib, and cabozantinib), these agents exhibit divergent selectivity profiles—with many showing significant activity against ALK, VEGFR2, RON, or AXL [1]. EMD 1204831 demonstrates minimal off-target activity across 242 human kinases, a property not shared by multi-targeted c-Met inhibitors [2]. Furthermore, even within the same pyridazinone chemical series, EMD 1204831 and tepotinib (EMD 1214063) differ in their duration of target inhibition following compound washout, which directly impacts experimental reproducibility and pharmacological interpretation [3]. Procurement decisions based solely on target class or nominal potency fail to account for these experimentally meaningful differences.

Quantitative Differentiation Evidence for EMD 1204831 Relative to Comparator Compounds


Kinase Selectivity: EMD 1204831 Exhibits Clean Profile Across 242 Kinases Compared to Multi-Targeted c-Met Inhibitors

EMD 1204831 was evaluated against a panel of 242 human kinases and demonstrated high selectivity for c-Met, with minimal inhibition of other kinases [1]. In contrast, commonly used c-Met inhibitors such as crizotinib (PF-02341066) exhibit additional potent activity against ALK (IC50 = 20 nM) and ROS1 (IC50 = 1.7 nM), while foretinib (GSK1363089) inhibits VEGFR2 (IC50 = 0.9 nM) and RON (IC50 = 3 nM) at therapeutically relevant concentrations [2]. Cabozantinib (XL184) similarly demonstrates potent VEGFR2 inhibition (IC50 = 0.035 nM) alongside c-Met activity [2]. The 242-kinase panel data for EMD 1204831 confirms minimal inhibition across the entire panel, with the next most potently inhibited kinases showing IC50 values at least two orders of magnitude higher than c-Met [1].

Kinase selectivity profiling Off-target pharmacology c-Met signaling Cancer research

Duration of Target Inhibition: EMD 1204831 Demonstrates Sustained c-Met Phosphorylation Suppression Following Washout

In washout experiments conducted in A549 non-small cell lung cancer cells, EMD 1204831 and tepotinib (EMD 1214063) were evaluated for the duration of c-Met phosphorylation inhibition following compound removal. EMD 1204831 maintained suppression of c-Met phosphorylation (Tyr1234/1235) for a longer duration compared to tepotinib following washout, despite tepotinib exhibiting a nominally lower IC50 (3 nM vs. 9 nM) [1]. This differential washout kinetics profile indicates that EMD 1204831 possesses a longer cellular target residence time or altered binding kinetics relative to its structural analog, which may translate to distinct pharmacodynamic properties in time-course experiments [2].

Target residence time c-Met phosphorylation Washout kinetics Pharmacodynamics

In Vivo Antitumor Activity Across HGF-Dependent and HGF-Independent Xenograft Models

EMD 1204831 demonstrated robust antitumor activity in murine xenograft models representing both HGF-dependent (autocrine) and HGF-independent (gene amplification) c-Met activation mechanisms. In Hs746T gastric cancer xenografts (characterized by c-Met gene amplification and HGF-independent activation), EMD 1204831 treatment induced tumor regression [1]. Similarly, in U87-MG glioblastoma xenografts (autocrine HGF expression) and TPR-Met-transformed fibroblast models, EMD 1204831 produced significant tumor growth inhibition [2]. Notably, the compound induced no substantial body weight loss after more than 3 weeks of treatment in these models, indicating favorable tolerability at efficacious doses [1]. While both EMD 1204831 and tepotinib showed regression across these models, EMD 1204831 demonstrated equivalent efficacy across diverse c-Met activation states, supporting its utility as a versatile research tool [1].

Xenograft efficacy HGF-dependent tumors HGF-independent tumors Gastric cancer Glioblastoma

Clinical Translation: EMD 1204831 Advanced to Phase I Evaluation with Documented Tolerability Profile

EMD 1204831 was advanced to a first-in-man, open-label, dose-escalation Phase I clinical trial (NCT01110083) evaluating safety, tolerability, pharmacokinetics, and preliminary clinical activity in patients with advanced solid tumors refractory to standard therapy [1]. Subjects received EMD 1204831 twice daily (BID) in 21-day treatment cycles [2]. While detailed clinical efficacy data remain limited, advancement to human studies distinguishes EMD 1204831 from many research-grade c-Met inhibitors that lack clinical pharmacokinetic and tolerability characterization. The Phase I/II designation for EMD 1204831/EMD 1214063 in advanced solid tumors confirms that this chemical series possesses drug-like properties suitable for in vivo applications beyond cell culture [3].

Phase I clinical trial Pharmacokinetics Advanced solid tumors Translational research

Emerging Application: EMD 1204831 Sensitizes Glioblastoma to Cuproptosis via COL22A1 Modulation

A 2025 study identified EMD 1204831 through CellMiner database screening as exhibiting high correlation with a cuproptosis-related prognostic risk score in glioblastoma (GBM) [1]. In both in vitro cell experiments and in vivo animal studies, EMD 1204831 demonstrated significant inhibitory effects on GBM growth and, notably, sensitized GBM cells to cuproptosis inducers via modulation of the COL22A1 gene [1]. This finding represents a novel application distinct from the compound's canonical use as a c-Met inhibitor in oncology, expanding its research utility to emerging areas such as cuproptosis-mediated cell death pathways [1]. Unlike many c-Met inhibitors that have been characterized solely in traditional cancer cell proliferation assays, EMD 1204831 now possesses validated activity in a mechanistically distinct therapeutic context [2].

Glioblastoma Cuproptosis COL22A1 Combination therapy

Validated Application Scenarios for EMD 1204831 in c-Met-Driven Research


Kinase Selectivity Profiling and Off-Target Risk Assessment in c-Met Signaling Studies

Researchers investigating c-Met-dependent signaling pathways who require a clean pharmacological tool with minimal off-target kinase inhibition should prioritize EMD 1204831. Its selectivity across 242 human kinases has been experimentally validated, enabling confident attribution of observed biological effects specifically to c-Met inhibition [1]. This is particularly critical for phosphoproteomics, kinome profiling, and mechanistic pathway dissection where multi-kinase inhibitors would introduce significant confounding variables [2]. EMD 1204831 is appropriate for both acute signaling studies (e.g., phosphorylation time courses) and longer-term functional assays where sustained target engagement is required.

In Vivo Xenograft Studies Across Diverse c-Met Activation Mechanisms

EMD 1204831 has demonstrated robust efficacy in murine xenograft models spanning both HGF-dependent (autocrine) and HGF-independent (gene amplification) c-Met activation states, including Hs746T gastric cancer, U87-MG glioblastoma, and TPR-Met-transformed fibroblasts [1]. The compound's established oral dosing parameters, favorable tolerability profile (no significant weight loss after >3 weeks of treatment), and regression-inducing activity across multiple tumor types make it suitable for in vivo pharmacology studies evaluating c-Met inhibitor efficacy [2]. This versatility reduces the need for multiple compounds when investigating c-Met biology across different oncogenic contexts.

Washout and Target Residence Time Experiments Requiring Sustained c-Met Inhibition

For experimental protocols involving compound washout, pulse-chase treatments, or time-course assessments of target recovery, EMD 1204831 provides a distinct advantage over its structural analog tepotinib. Published washout data demonstrate that EMD 1204831 maintains suppression of c-Met phosphorylation for a longer duration following compound removal compared to tepotinib, despite tepotinib's nominally lower IC50 (3 nM vs. 9 nM) [1]. This kinetic property makes EMD 1204831 the preferred choice for studies where sustained target engagement post-treatment is a critical experimental parameter, including long-term proliferation recovery assays and pharmacodynamic biomarker studies [2].

Novel Therapeutic Strategy Development: Cuproptosis Sensitization in Glioblastoma

Emerging evidence from 2025 identifies EMD 1204831 as a compound that exhibits high correlation with cuproptosis-related prognostic risk scores in glioblastoma and effectively sensitizes GBM cells to cuproptosis inducers via COL22A1 modulation [1]. Researchers exploring non-canonical cell death pathways, combination therapy strategies for GBM, or the intersection of c-Met signaling and cuproptosis should consider EMD 1204831 as a research tool validated in these emerging contexts [2]. This application expands the compound's utility beyond traditional oncology-focused c-Met inhibition studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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